molecular formula C8H7NO6 B8066175 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Cat. No.: B8066175
M. Wt: 213.14 g/mol
InChI Key: GDTDHBIRABGBQD-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H7NO6 and a molecular weight of 213.14 g/mol . This compound is characterized by the presence of a hydroxy group, a nitro group, and a phenoxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid typically involves the nitration of phenoxyacetic acid derivatives. One common method includes the nitration of 2-hydroxyphenoxyacetic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Hydroxy-5-nitrophenoxy)acetic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxy-5-nitrophenoxy)acetic acid is unique due to the presence of both hydroxy and nitro groups on the phenoxyacetic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-(2-hydroxy-5-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c10-6-2-1-5(9(13)14)3-7(6)15-4-8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTDHBIRABGBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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